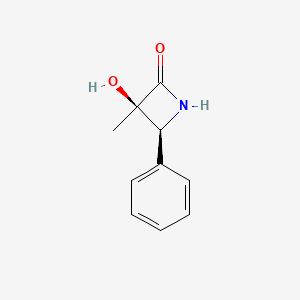
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- is a chiral β-lactam compound with significant potential as a pharmaceutical intermediate. This compound is known for its role in the synthesis of various biologically active molecules, including those used in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of berry gibberellin III to synthesize taxol alcohol intermediates . The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into different derivatives.
Substitution: Involves replacing one functional group with another to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler β-lactam compounds .
Applications De Recherche Scientifique
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Serves as a precursor for the synthesis of pharmaceutical agents, particularly those used in cancer treatment.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- involves its interaction with specific molecular targets and pathways. As a β-lactam compound, it can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential biological processes, making it useful in pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinone, 3-hydroxy-4-phenyl-: Another β-lactam compound with similar structural features.
2-Azetidinone, 3-(acetyloxy)-4-phenyl-1-[(1S)-1-phenylethyl]-, (3R,4S)-: A derivative with additional functional groups.
Uniqueness
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups.
Propriétés
Numéro CAS |
182155-36-8 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(3R,4S)-3-hydroxy-3-methyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-10(13)8(11-9(10)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3,(H,11,12)/t8-,10+/m0/s1 |
Clé InChI |
CDGUTZOUCGKJAP-WCBMZHEXSA-N |
SMILES isomérique |
C[C@]1([C@@H](NC1=O)C2=CC=CC=C2)O |
SMILES canonique |
CC1(C(NC1=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)

![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)
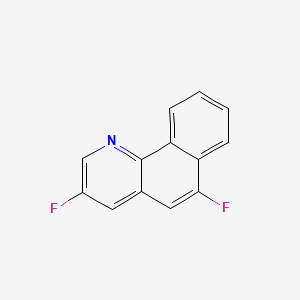
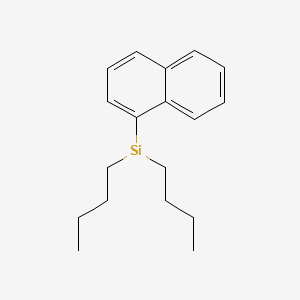
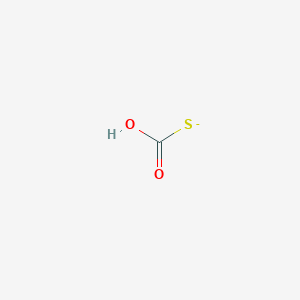
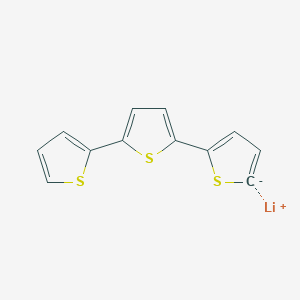
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)

![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)
